molecular formula C25H20N4O2 B5430486 2-{4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}-N-phenylacetamide

2-{4-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}-N-phenylacetamide

Cat. No.: B5430486
M. Wt: 408.5 g/mol
InChI Key: ZKGOHQXQHFBHCQ-RGEXLXHISA-N
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Description

This compound is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

Benzimidazole derivatives have been synthesized by researchers for various biological activities . For instance, Ng et al. synthesized 2-(2,2,2)-trifluoroethyl benzimidazole derivatives as potent and tissue selective androgen receptor modulators (SARMs) .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives allows them to interact easily with the biopolymers of the living system . This is due to their structural similarity to naturally occurring nucleotides .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities . For example, substituted benzimidazoles have shown nanomolar activity against respiratory syncytial virus .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse, depending on the specific derivative and its biological activity . For instance, some benzimidazole derivatives have shown anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Properties

IUPAC Name

2-[4-[(Z)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-17-7-12-22-23(13-17)29-25(28-22)19(15-26)14-18-8-10-21(11-9-18)31-16-24(30)27-20-5-3-2-4-6-20/h2-14H,16H2,1H3,(H,27,30)(H,28,29)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGOHQXQHFBHCQ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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